Avorelin PLGA Depot Achieves 6-Month Testosterone Suppression, Extending Beyond Monthly Formulations
Avorelin acetate, formulated as a PLGA subcutaneous depot, demonstrates a median testosterone suppression duration of 40 weeks (95% CI 35–42) at the 10 mg dose and 39 weeks (95% CI 37–43) at the 15 mg dose in prostate cancer patients [1]. This suppression was maintained for more than 6 months in all patients, suggesting potential for a 6-month dosing interval [1]. In comparison, leuprolide acetate 45 mg 6-month depot achieved castrate testosterone suppression by week 4 in 93.7% of patients through week 48 [2], while goserelin acetate 10.8 mg implant requires administration every 12 weeks [3].
| Evidence Dimension | Duration of testosterone suppression to castrate levels |
|---|---|
| Target Compound Data | Median 40 weeks (10 mg) and 39 weeks (15 mg) in phase II prostate cancer trial |
| Comparator Or Baseline | Leuprolide acetate 45 mg 6-month depot: suppression through 48 weeks; Goserelin acetate 10.8 mg: 12-week dosing interval |
| Quantified Difference | Avorelin's 40-week median suppression supports a 6-month interval, comparable to leuprolide 45 mg 6-month depot and longer than goserelin's 12-week interval |
| Conditions | Human phase II trial in men with prostate cancer (n=60) randomized to 10 mg or 15 mg subcutaneous avorelin depot |
Why This Matters
For procurement decisions, Avorelin's 6-month suppression potential reduces injection frequency and clinic visits compared to 1- or 3-month formulations, impacting treatment adherence and healthcare resource utilization.
- [1] Kaisary AV, Bowsher WG, Gillatt DA, Anderson JB, Malone PR, Imbimbo BP. Pharmacodynamics of a long acting depot preparation of avorelin in patients with prostate cancer. J Urol. 1999;162(6):2019-2023. View Source
- [2] Tunn UW, Bargelloni U, Cosciani S, Fiaccavento G, Guazzieri S, Pagano F. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer. Urol Int. 1998;60 Suppl 1:9-16. View Source
- [3] Goserelin Acetate Implant. Dosage and Administration. MedlinePlus Drug Information. View Source
